

# Spectroscopic Profile of 1,3-Dibromo-2-iodobenzene: A Technical Guide

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## Compound of Interest

Compound Name: 1,3-Dibromo-2-iodobenzene

Cat. No.: B1587508

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for **1,3-Dibromo-2-iodobenzene** (CAS No. 19821-80-8). Designed for professionals in research and drug development, this document moves beyond a simple data repository to offer a detailed interpretation of the spectral features, grounded in the fundamental principles of spectroscopic techniques. By understanding the causality behind the observed data, researchers can leverage this information for unambiguous compound identification, purity assessment, and reaction monitoring.

## Molecular Structure and Expected Spectroscopic Features

**1,3-Dibromo-2-iodobenzene** is a polysubstituted aromatic compound with the molecular formula  $C_6H_3Br_2I$ . The strategic placement of three heavy halogen atoms on the benzene ring significantly influences its electronic environment and, consequently, its spectroscopic signatures. The asymmetry of the substitution pattern is a key determinant of the complexity of its NMR spectra, while the carbon-halogen bonds will exhibit characteristic absorptions in the infrared spectrum. Mass spectrometry is expected to show a distinctive isotopic pattern due to the presence of bromine isotopes.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For **1,3-Dibromo-2-iodobenzene**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide critical information about the connectivity and chemical environment of the hydrogen and carbon atoms in the molecule.

## $^1\text{H}$ NMR Spectroscopy

Predicted Data and Interpretation:

Due to the substitution pattern, the three aromatic protons are chemically non-equivalent and are expected to give rise to a complex splitting pattern. The chemical shifts are influenced by the anisotropic effects of the benzene ring and the inductive effects of the halogen substituents.

Proton	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Predicted Coupling Constants (Hz)
H-4	7.65	Doublet of doublets (dd)	$J = 8.0, 1.5$
H-5	7.15	Triplet (t)	$J = 8.0$
H-6	7.85	Doublet of doublets (dd)	$J = 8.0, 1.5$

Rationale for Predictions: The predicted chemical shifts are based on the additive effects of the halogen substituents on the aromatic ring. The iodine atom, being the most polarizable, will have a significant influence on the neighboring protons. The expected coupling constants are typical for ortho- and meta-couplings in a benzene ring.

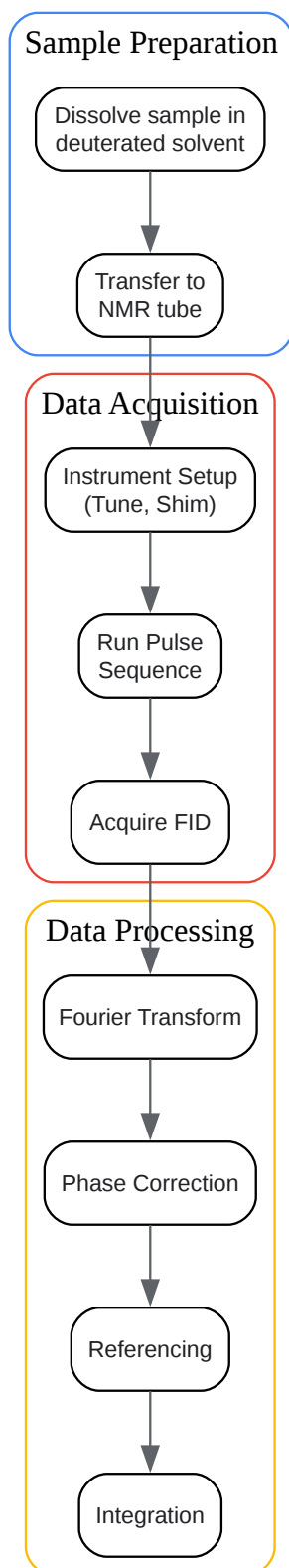
Experimental Protocol for  $^1\text{H}$  NMR Spectroscopy:

A standard protocol for acquiring a high-resolution  $^1\text{H}$  NMR spectrum of a solid sample like **1,3-Dibromo-2-iodobenzene** is as follows:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ , Acetone- $\text{d}_6$ ) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
- **Instrument Setup:**

- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
- Tune and shim the probe to optimize the magnetic field homogeneity.
- Set the spectral width to cover the aromatic region (typically 0-10 ppm).
- Use a standard pulse sequence (e.g., zg30).
- Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).
- Data Acquisition and Processing:
  - Acquire the Free Induction Decay (FID).
  - Apply a Fourier transform to the FID.
  - Phase the resulting spectrum.
  - Reference the spectrum to the residual solvent peak (e.g.,  $\text{CDCl}_3$  at 7.26 ppm).
  - Integrate the signals to determine the relative number of protons.

Logical Workflow for NMR Data Acquisition:



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Caption: Workflow for acquiring and processing NMR data.

## <sup>13</sup>C NMR Spectroscopy

Experimental and Predicted Data with Interpretation:

The <sup>13</sup>C NMR spectrum is expected to show six distinct signals for the six carbon atoms of the benzene ring, as they are all in different chemical environments. The carbon atoms directly bonded to the halogens will experience significant shifts. A document from Wiley-VCH provides what appears to be experimental <sup>13</sup>C NMR data for **1,3-Dibromo-2-iodobenzene** in CDCl<sub>3</sub> at 126 MHz, with the following peaks:  $\delta$  160.7, 140.7, 130.4, 118.8, 115.8, 89.9.[1]

Carbon Atom	Experimental Chemical Shift (ppm)[1]	Predicted Chemical Shift (ppm)	Assignment Rationale
C-1 (C-Br)	118.8	120.5	Attached to bromine, showing a moderate downfield shift.
C-2 (C-I)	89.9	92.3	The "heavy atom effect" of iodine causes a significant upfield shift.
C-3 (C-Br)	115.8	118.9	Similar to C-1, attached to a bromine.
C-4	140.7	138.2	Unsubstituted carbon, influenced by adjacent halogens.
C-5	130.4	131.0	Unsubstituted carbon, least affected by the halogens.
C-6	160.7	158.5	Unsubstituted carbon, significantly deshielded by the ortho iodine.

Rationale for Assignments: The assignment of the experimental signals is based on established trends for halogenated benzenes. The most upfield signal is characteristic of a carbon atom bonded to iodine due to the heavy atom effect. The other signals are assigned based on the expected electronic effects of the bromine and iodine substituents on the aromatic ring.

Experimental Protocol for  $^{13}\text{C}$  NMR Spectroscopy:

The protocol is similar to that for  $^1\text{H}$  NMR, with the following key differences:

- Sample Concentration: A higher concentration of the sample (20-50 mg) is often required.
- Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is typically used to simplify the spectrum to single lines for each carbon.
- Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is necessary due to the lower natural abundance of the  $^{13}\text{C}$  isotope.
- Spectral Width: The typical spectral width for  $^{13}\text{C}$  NMR is 0-220 ppm.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

Expected Mass Spectrum and Fragmentation Pattern:

The electron ionization (EI) mass spectrum of **1,3-Dibromo-2-iodobenzene** is expected to show a prominent molecular ion peak ( $\text{M}^+$ ). The most characteristic feature will be the isotopic pattern of the molecular ion, which will be a cluster of peaks due to the presence of two bromine atoms ( $^{79}\text{Br}$  and  $^{81}\text{Br}$  in approximately 1:1 ratio).

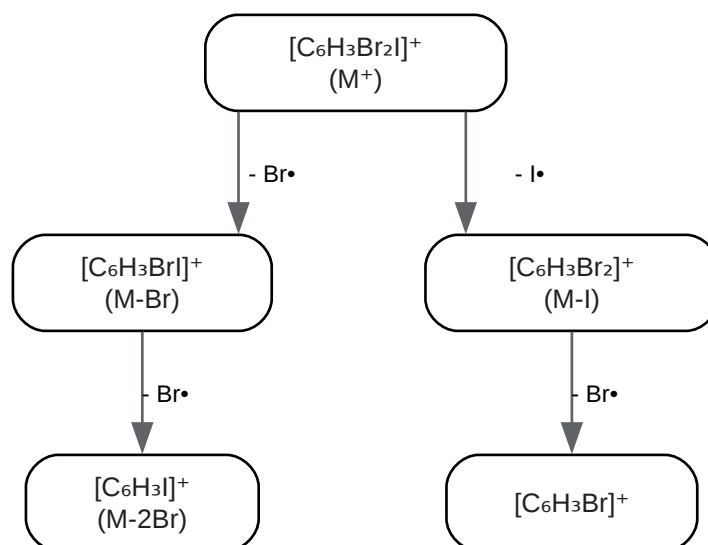
- Molecular Ion ( $\text{M}^+$ ): The nominal molecular weight is 362 g/mol. The molecular ion region will show a characteristic M, M+2, and M+4 pattern with relative intensities of approximately 1:2:1, which is indicative of two bromine atoms.
- Major Fragments:
  - $[\text{M} - \text{Br}]^+$ : Loss of a bromine radical (m/z 283, 285).

- $[M - I]^+$ : Loss of an iodine radical (m/z 235, 237, 239).
- $[M - Br - Br]^+$ : Loss of two bromine radicals (m/z 204).
- $[C_6H_3I]^+$ : (m/z 202).
- $[C_6H_3Br]^+$ : (m/z 154, 156).

#### Experimental Protocol for Mass Spectrometry (EI-MS):

- Sample Introduction: The sample can be introduced via a direct insertion probe for solid samples or via a gas chromatograph (GC) for volatile samples.
- Ionization: Electron ionization (EI) at 70 eV is a standard method for generating fragment ions.
- Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio.
- Detection: An electron multiplier is used to detect the ions.

#### Fragmentation Pathway Diagram:



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## References

- 1. application.wiley-vch.de [application.wiley-vch.de]
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